Ethyl 3-chloro-2,4-dioxopentanoate
Overview
Description
Ethyl 3-chloro-2,4-dioxopentanoate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to several other ethyl esters that have been synthesized and characterized through different reactions and conditions.
Synthesis Analysis
The synthesis of related compounds to Ethyl 3-chloro-2,4-dioxopentanoate has been explored through various methods. For instance, ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates were obtained through base-catalyzed condensation reactions, which also led to the synthesis of pheromones like disparlure . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized using a Knoevenagel condensation reaction, showcasing the versatility of ethyl esters in forming carbon-carbon bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound, demonstrating the use of halogenated reagents in the synthesis of complex esters .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a by-product from the synthesis of ethyl 2-chloro-2,3-epoxyalkanoates was revised using 13C-1H two-dimensional NMR spectrum and X-ray crystallographic analysis . The crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized, revealing the enamine tautomer in the solid state with specific bond distances and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of ethyl esters like Ethyl 3-chloro-2,4-dioxopentanoate has been studied through various reactions. Methylation reactions have been performed on related compounds, resulting in the formation of enol ethers with different isomerization behaviors . Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using biocatalysts has been investigated, highlighting the potential for producing optically active compounds . Additionally, Michael addition reactions have been utilized to synthesize 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, demonstrating the nucleophilic character of these esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their molecular structure. The crystalline forms of these compounds can vary, as seen in ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, which forms a supramolecular layer in the crystal . The antimicrobial and antioxidant properties of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated, indicating the biological relevance of these compounds . The stability of these compounds in different media, as well as their susceptibility to isomerization and other chemical transformations, are important aspects of their chemical behavior .
Scientific Research Applications
Biosynthesis and Biocatalysis
Ethyl 3-chloro-2,4-dioxopentanoate is a precursor for the production of chiral drugs, including cholesterol-lowering statins. Research by Ye, Ouyang, and Ying (2011) highlights its role in biosynthesis, particularly through biocatalysis, a process involving microorganisms or enzymes. This method offers several advantages like low cost, mild reaction conditions, high yield, and high enantioselectivity. Notably, two novel carbonyl reductases found in the yeast Pichia stipitis show promise for industrial production of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester with over 99% enantiomeric excess (Ye, Ouyang, & Ying, 2011).
Synthetic Photochemistry
The compound has been used in synthetic photochemistry. Mori et al. (1989) discovered that upon UV-light irradiation, ethyl 2,4-dioxopentanoate can form photocyclodimers. This process is significant for understanding and developing photochemical reactions in organic compounds (Mori, Nishiyama, Kohguchi, Shinka, & Takeshita, 1989).
Chemical Synthesis
In chemical synthesis, Usachev, Bizenkov, and Sosnovskikh (2007) used ethyl 2,4-dioxopentanoate for the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. This showcases the compound's utility in creating new chemical entities with potential applications in various industries (Usachev, Bizenkov, & Sosnovskikh, 2007).
Safety And Hazards
Ethyl 3-chloro-2,4-dioxopentanoate is irritating and may be harmful to the eyes, respiratory system, and skin . Therefore, appropriate protective equipment should be worn when handling this compound to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials .
properties
IUPAC Name |
ethyl 3-chloro-2,4-dioxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRTITCZOHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388308 | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2,4-dioxopentanoate | |
CAS RN |
34959-81-4 | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.